Cas no 2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-)
2362-18-7 structure
Product Name:Benzene,1,1'-oxybis[4-(chloromethyl)-
Numero CAS:2362-18-7
MF:C14H12Cl2O
MW:267.150482177734
CID:255871
PubChem ID:119907
Update Time:2025-04-19
Benzene,1,1'-oxybis[4-(chloromethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene
- 1,1'-oxybis[4-(chloromethyl)-benzene]
- 4,4'-oxybis(chloromethylbenzene)
- 4,4-oxydibenzyl chloride
- AC1L3PQ2
- Bis((chloromethyl)pheny
- Bis((chloromethyl)phenyl) ether
- Bis-(4-chlormethyl-phenyl)-aether
- bis-(4-chloromethyl-phenyl)-ether
- Bis[(4-chloromethyl)phenyl]ether
- Bis[p-(chloromethyl)phenyl] ether
- bis< 4-(chloromethyl)phenyl> ether
- NCIOpen2_003975
- Oxybis((chloromethyl)benzene)
- p-Chloromethyl diphenyl oxide
- SureCN1338731
- Ether, bis(.alpha.-chloro-p-tolyl)
- 4,4'-Di(chloromethyl)diphenyl ether
- 2362-18-7
- NSC-74078
- 1,1'-Oxybis[4-(chloromethyl)benzene]
- NSC74078
- AKOS024333193
- DTXSID00946439
- 4,4'-Bis(chloromethyl)diphenyl ether
- Benzene,1'-oxybis[4-(chloromethyl)-
- SCHEMBL1338731
- Bis-(alpha-chlorotolyl)ether
- 4,4'-Bis(chloromethyl)diphenyl oxide
- AMY11296
- 28259-88-3
- Bis(chloromethyl)diphenyl ether
- Bis[4-(chloromethyl)phenyl] ether
- Benzene,1,1'-oxybis[4-(chloromethyl)-
-
- Inchi: 1S/C14H12Cl2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
- Chiave InChI: ONXYNIGRSCRZNU-UHFFFAOYSA-N
- Sorrisi: ClCC1C=CC(=CC=1)OC1C=CC(CCl)=CC=1
Proprietà calcolate
- Massa esatta: 266.02666
- Massa monoisotopica: 266.027
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Densità: 1.24g/cm3
- Punto di ebollizione: 376.8ºC at 760 mmHg
- Punto di infiammabilità: 135.7ºC
- Indice di rifrazione: 1.585
- PSA: 9.23
- LogP: 4.95650
Benzene,1,1'-oxybis[4-(chloromethyl)- Letteratura correlata
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso